N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide is a synthetic compound that features a piperidine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction of the imine intermediate.
Introduction of the Methanesulfonyl Group: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide and elemental sulfur.
Coupling of the Piperidine and Thiophene Rings: The piperidine and thiophene rings are coupled through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable thiophene derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the coupled intermediate with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Biology: The compound is utilized in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide: shares structural similarities with other piperidine and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its methanesulfonyl group, piperidine ring, and thiophene ring confer unique chemical properties that make it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-10-7-12(19-9-10)13(16)14-8-11-3-5-15(6-4-11)20(2,17)18/h7,9,11H,3-6,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJOVPOOUDESAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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